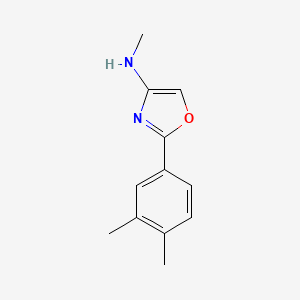

2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine

Description

Properties

CAS No. |

885273-38-1 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)-N-methyl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C12H14N2O/c1-8-4-5-10(6-9(8)2)12-14-11(13-3)7-15-12/h4-7,13H,1-3H3 |

InChI Key |

PVDDVYJBYWCCLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=CO2)NC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the oxazole ring followed by functionalization at the 4-position with a methylamine group. The key synthetic steps include:

- Formation of the oxazole ring via cyclization reactions involving α-amino ketones or α-hydroxy amides.

- Introduction of the 3,4-dimethylphenyl substituent at the 2-position, often via coupling reactions or starting from appropriately substituted precursors.

- Installation of the methylamine group at the 4-position through substitution or reductive amination.

Preparation via Erlenmeyer Oxazolone Synthesis

One classical method for oxazole derivatives is the Erlenmeyer synthesis, which involves the condensation of an amino acid derivative with an aldehyde in the presence of acetic anhydride and sodium acetate, leading to oxazolone rings.

For example, related oxazol-5(4H)-one derivatives have been synthesized by heating benzoyl glycine derivatives with aromatic aldehydes in acetic anhydride and sodium acetate at 100 °C, yielding oxazolone rings with various substitutions. This method can be adapted for the preparation of 2-(3,4-dimethylphenyl)oxazol derivatives by selecting the appropriate 3,4-dimethylbenzaldehyde or related precursors.

Palladium-Catalyzed Coupling for Aryl Substitution

Palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, are widely used to install aryl substituents on heterocyclic rings. For instance, Suzuki coupling of brominated heterocycles with arylboronic acids in the presence of Pd(PPh3)4 and bases like Na2CO3 in toluene/water mixtures has been reported. This approach can be employed to introduce the 3,4-dimethylphenyl group onto an oxazole precursor bearing a suitable halogen leaving group.

Detailed Preparation Methodology

Stepwise Synthesis Outline

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Formation of oxazole ring | 3,4-Dimethylbenzaldehyde + amino acid derivative | Acetic anhydride, sodium acetate | Heat at 100 °C for 4 hours | 2-(3,4-Dimethyl-phenyl)-oxazol-5(4H)-one |

| 2 | Halogenation or bromination | Oxazole intermediate | NBS or other brominating agents | Suitable solvent, room temp or reflux | 4-Bromo-oxazole derivative |

| 3 | Suzuki coupling | 4-Bromo-oxazole + methylamine or arylboronic acid | Pd(PPh3)4, Na2CO3, toluene/water | Reflux | 2-(3,4-Dimethyl-phenyl)-oxazol-4-yl aldehyde or amine precursor |

| 4 | Reductive amination | Oxazole-4-carbaldehyde | Methylamine, NaBH(OAc)3 or NaBH3CN | Room temperature, mild conditions | This compound |

Example Reaction Conditions

- Oxazole ring formation: Heating a mixture of 3,4-dimethylbenzaldehyde and hippuric acid derivative in acetic anhydride with sodium acetate at 100 °C for 4 hours yields the oxazolone intermediate.

- Bromination: N-Bromosuccinimide (NBS) in a polar aprotic solvent such as dichloromethane or acetonitrile at room temperature can selectively brominate the 4-position of the oxazole ring.

- Suzuki coupling: Using Pd(PPh3)4 catalyst, sodium carbonate base, and a toluene/water solvent system under reflux conditions allows coupling of arylboronic acids to the brominated oxazole intermediate.

- Reductive amination: Treatment of the oxazole-4-carbaldehyde intermediate with methylamine and sodium triacetoxyborohydride in dichloromethane at room temperature affords the methylamine substituted product.

Analytical Data and Characterization

The synthesized this compound can be characterized by:

- Infrared (IR) Spectroscopy: Characteristic bands for NH stretching (~3300 cm^-1), aromatic C-H stretching (~3000 cm^-1), and oxazole ring carbonyl or C=N stretching (~1650-1750 cm^-1).

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR showing aromatic protons between 7.0–7.5 ppm, methyl protons on the phenyl ring at ~2.3 ppm, and methylene protons adjacent to the amine at ~3.5–4.0 ppm.

- ^13C NMR signals consistent with aromatic carbons, oxazole carbons, and methyl carbons.

- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the compound, with fragmentation patterns indicative of the oxazole and methylamine substituents.

Research Discoveries and Optimization

- The use of polar aprotic solvents such as dimethylformamide or acetonitrile improves the efficiency of palladium-catalyzed coupling reactions.

- Bases such as sodium carbonate or potassium carbonate enhance the coupling yield by neutralizing acids formed during the reaction.

- The choice of ligand in palladium catalysis (e.g., triphenylphosphine, Xantphos) affects the reaction rate and selectivity.

- Reductive amination conditions have been optimized to avoid over-reduction or side reactions by using mild reducing agents like sodium triacetoxyborohydride.

- Alternative synthetic routes involving diazotization and coupling reactions have been reported for related oxazole derivatives, providing options for functional group variation.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Erlenmeyer oxazolone synthesis | 3,4-Dimethylbenzaldehyde, acetic anhydride, sodium acetate | 100 °C, 4 h | 70-80 | Classical method for oxazole ring formation |

| Bromination | NBS, dichloromethane | Room temp, 2-4 h | 80-90 | Selective bromination at oxazole 4-position |

| Suzuki coupling | Pd(PPh3)4, Na2CO3, toluene/water | Reflux, 8-12 h | 75-85 | Installation of aryl group on oxazole |

| Reductive amination | Methylamine, NaBH(OAc)3 | Room temp, 12 h | 65-75 | Introduction of methylamine substituent |

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can undergo substitution reactions where the dimethyl-phenyl group or the oxazole ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and dimethyl-phenyl group allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Electronic Effects : The 3,4-dimethylphenyl group (electron-donating) increases electron density on the aromatic ring compared to the 4-chlorophenyl analog (electron-withdrawing) . This may enhance interactions with electron-deficient biological targets.

- Steric Considerations : The 3,4-dimethyl substitution introduces steric hindrance, which may limit binding to narrow enzymatic pockets compared to less bulky analogs like the isoxazole derivative .

Physicochemical Properties

- Molecular Weight : At 202.25 g/mol, the target compound falls within the "drug-like" range (typically <500 g/mol), favoring oral bioavailability .

- Hydrogen Bonding: The methylamine group (-CH₂NH₂) can act as both a hydrogen bond donor and acceptor, similar to the ethanol group in AC265347 . However, in the triazole analog (), C-H···O/N hydrogen bonds rigidify molecular conformation, suggesting analogous effects in the oxazole series .

Biological Activity

2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine is a compound that falls within the oxazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of appropriate precursors to form the oxazole ring. The structural integrity of the compound is crucial for its biological activity, particularly the positioning of substituents on the aromatic ring.

Antitumor Activity

Research indicates that compounds within the oxazole class exhibit significant antitumor properties. For instance, studies have shown that related oxazolo[5,4-d]pyrimidines can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell survival and death .

Immunomodulatory Effects

The immunomodulatory potential of oxazole derivatives has been a focus of research. Compounds similar to this compound have demonstrated the ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating autoimmune disorders and inflammatory diseases .

Antiviral Properties

Oxazole derivatives have also been investigated for their antiviral activities. In particular, some compounds have shown efficacy against human herpes virus type 1 (HHV-1), indicating that this compound may possess similar antiviral properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of oxazole derivatives. Key factors influencing activity include:

- Substituent Positioning: The placement of methyl groups on the phenyl ring can significantly affect potency.

- Functional Groups: Variations in functional groups attached to the oxazole ring can enhance or diminish biological effects.

Table 1 summarizes some findings related to SAR in similar compounds:

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| 2-(3-Methyl-phenyl)-oxazol-4-YL-methylamine | Antitumor | Moderate inhibition of cell growth |

| 2-(4-Methoxy-phenyl)-oxazol-4-YL-methylamine | Immunomodulatory | Suppression of TNF-α production |

| 2-(3,5-Dimethyl-phenyl)-oxazol-4-YL-methylamine | Antiviral | Inhibition of HHV-1 replication |

Case Studies

Several case studies highlight the biological activities of oxazole derivatives:

- Antitumor Studies: A series of oxazolo[5,4-d]pyrimidines were synthesized and tested against various cancer cell lines. Results indicated significant cytotoxicity correlated with specific structural modifications .

- Immunosuppressive Activity: In vivo studies demonstrated that certain derivatives could effectively reduce inflammation in models of autoimmune disease, suggesting a pathway for therapeutic development .

- Antiviral Efficacy: A study evaluated a related oxazole compound's effectiveness against viral infections in vitro, showing promising results that warrant further investigation into similar structures like this compound .

Q & A

Q. What are the established synthetic pathways for 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine, and what analytical techniques validate its purity?

The synthesis typically involves cyclocondensation of substituted oxazole precursors with methylamine derivatives. Key steps include:

- Intermediate formation : Reacting 3,4-dimethylbenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with a methylamine source.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.

- Validation :

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl groups at C3/C4 of the phenyl ring, oxazole NH signals).

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 217.1342).

- HPLC : Purity ≥98% confirmed via reverse-phase chromatography .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.

- Structure solution : Direct methods using SHELXS for phase estimation.

- Refinement : SHELXL for iterative least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks.

- Visualization : ORTEP-3 generates thermal ellipsoid plots, while WinGX integrates data processing .

Advanced Research Questions

Q. How do hydrogen bonding and C–H···π interactions influence the molecular packing in crystalline states?

In the crystal lattice, intermolecular interactions stabilize specific conformations:

- Hydrogen bonds : The methylamine group (–NH) acts as a donor, forming N–H···N/O bonds with adjacent oxazole rings or solvent molecules. Evidence from analogous compounds shows chains along the [100] axis (e.g., N–H···O bond length: 2.89 Å) .

- C–H···π interactions : Methyl groups on the phenyl ring engage with aromatic π-systems (distance: ~2.59 Å), contributing to layered packing. Graph set analysis (e.g., R_2$$^2(8) motifs) reveals cyclic hydrogen-bonded networks .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data regarding molecular conformation?

Discrepancies may arise between solution-state NMR (flexible conformers) and solid-state SCXRD (rigid structures). Methodological approaches include:

- Variable-temperature NMR : To assess dynamic processes (e.g., ring puckering or NH rotation).

- DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with experimental SCXRD data. For example, torsional angles (e.g., phenyl-oxazole dihedral angle: 27.0° in crystals vs. 32.5° in silico) highlight packing forces .

- Twinned data refinement : Use SHELXL ’s TWIN/BASF commands to model crystal disorder .

Q. What methodologies assess the compound’s biological activity, particularly in calcium-sensing receptor modulation?

While direct pharmacological data for this compound is limited, analogous structures (e.g., Calhex-231 ) suggest:

- In vitro assays : Fluorescence-based calcium flux assays using HEK293 cells transfected with human CaSR.

- Competitive binding studies : Radiolabeled H-calindol displacement to determine IC values.

- Dose-response curves : Fit to Hill equations to quantify efficacy (E) and potency (EC) .

Q. How can reaction conditions be optimized to avoid byproducts during oxazole ring formation?

Common byproducts (e.g., open-chain intermediates) arise from incomplete cyclization. Strategies include:

- Catalyst screening : Lewis acids (ZnCl) or iodine enhance cyclization efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

- Kinetic monitoring : In situ IR spectroscopy tracks carbonyl absorption (~1700 cm) to halt reactions at 90% conversion .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

Theoretical LogP (e.g., 5.09 via ChemAxon) may deviate from experimental HPLC-measured values due to:

- Ionization effects : The NH group (pKa ~9.5) can protonate in aqueous phases, altering partitioning.

- Validation : Shake-flask method (octanol/water) at pH 7.4, quantified via UV-Vis .

Software and Computational Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.